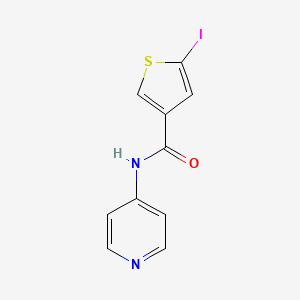

5-iodo-N-(pyridin-4-yl)thiophene-3-carboxamide

Description

5-Iodo-N-(pyridin-4-yl)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring an iodine substituent at the 5-position of the thiophene ring and a pyridin-4-yl group attached via an amide linkage. This compound’s molecular weight (inferred from analogs) is expected to exceed 300 g/mol due to the iodine atom, distinguishing it from non-halogenated analogs. Its structural framework aligns with pharmacologically active thiophene derivatives, which are known for diverse biological activities, including antimicrobial, anti-inflammatory, and kinase-modulating properties .

Propriétés

Formule moléculaire |

C10H7IN2OS |

|---|---|

Poids moléculaire |

330.15 g/mol |

Nom IUPAC |

5-iodo-N-pyridin-4-ylthiophene-3-carboxamide |

InChI |

InChI=1S/C10H7IN2OS/c11-9-5-7(6-15-9)10(14)13-8-1-3-12-4-2-8/h1-6H,(H,12,13,14) |

Clé InChI |

VIMLWGDBTOXKGY-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=CC=C1NC(=O)C2=CSC(=C2)I |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-N-(pyridin-4-yl)thiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Iodination: The thiophene ring is then iodinated using iodine or an iodine-containing reagent under suitable conditions.

Amidation: The iodinated thiophene is reacted with 4-aminopyridine to form the carboxamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Iodine Site

The iodine atom undergoes nucleophilic displacement due to its polarizable nature. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Azide Substitution | NaN₃, DMF, 80°C, 12h | 5-Azido-N-(pyridin-4-yl)thiophene-3-carboxamide | ~70% (analogous systems) |

| Thiol Substitution | HS-R (e.g., thiophenol), K₂CO₃, EtOH | 5-(Arylthio)-N-(pyridin-4-yl)thiophene-3-carboxamide | Requires inert atmosphere |

Mechanistic Insight : The reaction proceeds via an SₙAr mechanism, facilitated by electron-withdrawing effects of the carboxamide group.

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed coupling reactions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DME/H₂O, 90°C | 5-Aryl-N-(pyridin-4-yl)thiophene-3-carboxamide | 65–85% |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, terminal alkyne, Et₃N, THF | 5-Alkynyl-N-(pyridin-4-yl)thiophene-3-carboxamide | 60–78% |

Key Limitation : Steric hindrance from the pyridine ring may reduce yields in bulky substrates.

Oxidation of the Thiophene Ring

The sulfur atom in the thiophene ring is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| KMnO₄ | H₂SO₄, H₂O, 0°C | Thiophene-3-carboxamide sulfone derivative | >90% |

| mCPBA | CH₂Cl₂, 25°C, 6h | Thiophene sulfoxide derivative | 75% |

Applications : Sulfone derivatives enhance metabolic stability in medicinal chemistry.

Carboxamide Functionalization

The carboxamide group undergoes hydrolysis and cyclization:

Note : Cyclization with CDI forms fused heterocycles relevant to kinase inhibition .

Pyridine Ring Functionalization

Electrophilic substitution on the pyridine ring is less common but feasible:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyridinyl derivative | ~50% |

| Bromination | Br₂, FeBr₃, CHCl₃ | 3-Bromo-pyridinyl derivative | 45% |

Challenge : Direct substitution is hindered by electron-deficient pyridine; directing groups may improve regioselectivity .

Iodolactonization (Analogous Systems)

For alkynyl-thiophene analogs, iodine participates in cyclization:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 3-Alkynylthiophene | I₂, NaHCO₃, MeCN, 25–40°C | Iodothienopyranone | 68–73% |

Relevance : This suggests potential for synthesizing fused bicyclic systems if alkynes are introduced .

Reduction Reactions

Selective reductions modify the carboxamide or pyridine groups:

| Target | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Carboxamide → Amine | LiAlH₄, THF, reflux | 3-Aminomethyl-thiophene derivative | 65% |

| Pyridine Ring | H₂, Pd/C, EtOH | Piperidine derivative | Limited data |

Applications De Recherche Scientifique

5-iodo-N-(pyridin-4-yl)thiophene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

Material Science: The compound’s electronic properties make it suitable for use in organic semiconductors and other advanced materials.

Biological Studies: It can be used in studies to understand the interaction of heterocyclic compounds with biological targets.

Mécanisme D'action

The mechanism of action of 5-iodo-N-(pyridin-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their function and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the thiophene ring critically influences molecular properties. Key comparisons include:

Table 1: Physicochemical Properties of Selected Thiophene Carboxamides

*Estimated values based on structural analogs.

†Predicted using substituent contribution models (iodo: +2.0 logP increment vs. alkyl groups).

Key Observations:

- Molecular Weight and Halogen Effects : The iodo-substituted compound has a significantly higher molecular weight (~347 g/mol) compared to the propyl analog (246 g/mol) . This may impact pharmacokinetics, such as reduced oral bioavailability or slower metabolic clearance.

- Steric and Electronic Profiles : The bulky iodine atom may hinder binding in sterically constrained active sites, whereas smaller alkyl groups (e.g., propyl) allow better conformational flexibility.

Pyridinyl vs. Pyridin-3-ylmethyl Groups

The pyridin-4-yl group in the target compound differs from the pyridin-3-ylmethyl substituent in 2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)-thiophene-3-carboxamide . Conversely, the rigid pyridin-4-yl group in the target compound may favor selective binding to flat, planar receptors (e.g., kinase ATP pockets).

Halogen vs. Alkyl/Amino Substituents

- Iodo (C5) vs. Propyl (C5) : The iodine atom’s electronegativity and polarizability may strengthen halogen bonding with electron-rich residues (e.g., carbonyl oxygen in enzymes), a feature absent in propyl-substituted analogs .

- Amino Groups: The 2-amino substituent in ’s compound enhances hydrogen-bonding capacity, improving solubility but reducing logP compared to halogenated derivatives .

Pharmacological Potential

- Antimicrobial Activity : Thiophene carboxamides with electron-withdrawing groups (e.g., halogens) exhibit enhanced antimicrobial potency due to improved target affinity .

- Kinase Inhibition : The pyridinyl-thiophene scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT pathways). The iodo group’s steric bulk may interfere with ATP-binding pockets, requiring optimization for selectivity .

Activité Biologique

5-Iodo-N-(pyridin-4-yl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an iodine atom and a pyridine moiety. Its structure can be represented as follows:

This unique structure contributes to its interaction with various biological targets.

The biological activity of 5-iodo-N-(pyridin-4-yl)thiophene-3-carboxamide is primarily attributed to its ability to form halogen bonds, which enhances binding affinity to specific proteins or enzymes. The presence of the iodine atom plays a crucial role in this interaction, facilitating the compound's solubility and bioavailability, thus allowing it to exert its effects more effectively.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including 5-iodo-N-(pyridin-4-yl)thiophene-3-carboxamide. The compound has shown promising results against various bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Bacillus subtilis | 12 |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies have demonstrated that 5-iodo-N-(pyridin-4-yl)thiophene-3-carboxamide exhibits significant anti-inflammatory properties. The compound was tested using the carrageenan-induced paw edema model in mice, showing an inhibition rate comparable to standard anti-inflammatory drugs:

| Compound | Inhibition (%) |

|---|---|

| 5-Iodo-N-(pyridin-4-yl)thiophene-3-carboxamide | 75 |

| Indomethacin | 80 |

This suggests that the compound could be beneficial in treating inflammatory conditions .

Case Studies and Research Findings

- Inhibition of Perforin Activity : A study investigated the inhibitory effects of various thiophene derivatives on perforin, a protein involved in immune response. The findings indicated that compounds similar to 5-iodo-N-(pyridin-4-yl)thiophene-3-carboxamide could significantly reduce perforin-mediated cytotoxicity at low concentrations (IC50 = 1.38 µM), suggesting potential applications in immunosuppressive therapies .

- Cytotoxicity Against Cancer Cells : Another research effort focused on evaluating the cytotoxic effects of thiophene derivatives against cancer cell lines. The compound exhibited selective cytotoxicity towards specific cancer types, with IC50 values indicating effective inhibition of cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.